molecular formula C21H24N2O2S B304030 N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

カタログ番号 B304030
分子量: 368.5 g/mol
InChIキー: ZZWDPSXDELAVEP-UYRXBGFRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as CP 544326, is a novel and potent inhibitor of the glycine transporter type 1 (GlyT1). GlyT1 is a protein that regulates the concentration of glycine in the brain, which is an important neurotransmitter involved in several physiological processes. CP 544326 has gained attention as a potential therapeutic agent for the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and cognitive impairment.

作用機序

N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 works by inhibiting the activity of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 increases the concentration of glycine in the synaptic cleft, which enhances the activation of N-methyl-D-aspartate (NMDA) receptors. This leads to an increase in the release of several neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in various physiological processes.
Biochemical and Physiological Effects:
N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to enhance the release of several neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in various physiological processes. N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 has also been shown to improve cognitive function and reduce negative symptoms of schizophrenia in animal models.

実験室実験の利点と制限

One of the major advantages of N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 is its selectivity for GlyT1, which reduces the risk of off-target effects. N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes.

将来の方向性

There are several potential future directions for the research on N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326. One potential direction is to investigate its efficacy in clinical trials for the treatment of various neurological and psychiatric disorders. Another potential direction is to explore its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to elucidate the mechanisms underlying the effects of N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 on neurotransmitter release and cognitive function.

合成法

N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 can be synthesized through a multistep process that involves the reaction of several chemical intermediates. The synthesis starts with the reaction of 3,4-dimethylbenzoyl chloride with 2-thiophenecarboxylic acid to form 3,4-dimethyl-N-(2-thienyl)benzamide. This intermediate is then reacted with cyclopentylamine and triethylamine to form N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide.

科学的研究の応用

N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Several preclinical studies have demonstrated the efficacy of N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 in improving cognitive function, reducing negative symptoms of schizophrenia, and enhancing the antidepressant effects of selective serotonin reuptake inhibitors (SSRIs).

特性

製品名

N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

分子式

C21H24N2O2S

分子量

368.5 g/mol

IUPAC名

N-[(Z)-3-(cyclopentylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C21H24N2O2S/c1-14-9-10-16(12-15(14)2)20(24)23-19(13-18-8-5-11-26-18)21(25)22-17-6-3-4-7-17/h5,8-13,17H,3-4,6-7H2,1-2H3,(H,22,25)(H,23,24)/b19-13-

InChIキー

ZZWDPSXDELAVEP-UYRXBGFRSA-N

異性体SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3CCCC3)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCC3)C

正規SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCC3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。